molecular formula C18H19F3N2O3 B2477179 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351608-97-3

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No.: B2477179
CAS No.: 1351608-97-3
M. Wt: 368.356
InChI Key: LERKAKSIMQALGF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is an organic compound with a complex structure, featuring both ethoxy and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyaniline with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol under basic conditions to form the intermediate. This intermediate is then reacted with isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea include:

    1-(4-Methoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-methylphenyl)ethyl)urea: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-2-26-15-9-7-14(8-10-15)23-17(25)22-11-16(24)12-3-5-13(6-4-12)18(19,20)21/h3-10,16,24H,2,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERKAKSIMQALGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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